Product packaging for grancalcin(Cat. No.:CAS No. 146705-59-1)

grancalcin

Cat. No.: B1175175
CAS No.: 146705-59-1
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Description

Grancalcin (GCA) is a 28 kDa penta-EF-hand calcium-binding protein that is abundantly expressed in the cytosol of myeloid cells, such as neutrophils and macrophages . As a research reagent, recombinant this compound is a vital tool for investigating the role of this secreted protein in inflammation, metabolic disease, and tissue repair. Recent studies have identified this compound as a key paracrine factor released by bone marrow-derived immune cells, with significantly elevated levels in diabetic ulcers . Its mechanism of action involves binding to specific receptors on target cells, including Transient Receptor Potential Melastatin 8 (TRPM8) on endothelial cells and Prohibitin-2 (PHB2) on adipocytes . Binding to TRPM8 partially inactivates its downstream signaling, impairing angiogenesis, a critical process in wound healing . In models of obesity, the GCA-PHB2 interaction activates the PAK1-NF-κB signaling pathway in adipocytes, instigating adipose tissue inflammation and systemic insulin resistance . Furthermore, in aged fracture calluses, macrophage-derived this compound binds to the plexin-B2 receptor on skeletal stem/progenitor cells, inducing senescence and delaying bone regeneration . Research applications for this compound include the study of impaired angiogenesis in chronic wounds, the mechanisms of metainflammation and insulin resistance in obesity, and the cellular crosstalk that leads to age-impaired tissue repair . Neutralizing antibodies against this compound have been shown to accelerate diabetic wound closure, improve insulin sensitivity in obese mice, and enhance fracture healing in aged models, highlighting its potential as a therapeutic target . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

146705-59-1

Molecular Formula

C6H8Cl2O3

Synonyms

grancalcin

Origin of Product

United States

Molecular Biology and Biochemical Characterization of Grancalcin

Genetic Encoding and Transcriptional Regulation of Grancalcin (GCA)

This compound is encoded by the GCA gene in humans, which is located on chromosome 2 at band 2q24.2. wikipedia.org The gene is also known by aliases such as GCL, this compound, EF-Hand Calcium-Binding Protein, and this compound, Penta-EF-Hand Protein. genecards.org The GCA gene produces a 1.65-kilobase mRNA. nih.gov

This compound protein is highly expressed in human neutrophils and macrophages, and its presence can also be detected in bone marrow, monocytes, B and T lymphocytes, and the promyelocytic cell line HL60s. genecards.orgnih.govnih.govsigmaaldrich.comprospecbio.comthermofisher.comnih.gov Transcriptional regulation of GCA involves alternative splicing and the use of alternative promoters, leading to multiple transcript variants. nih.gov Research indicates that this compound expression is elevated in the wound sites of individuals and animals with diabetes, as well as in the bone marrow during obesity. researchgate.netnih.gov It has also been found to be upregulated in experimental autoimmune encephalomyelitis (EAE) mice. researchgate.netnih.govresearchgate.net Furthermore, this compound is secreted by bone marrow-derived immune cells, including macrophages and neutrophils, during the aging process. nih.govresearchgate.net

This compound Protein Architecture and Conformational Dynamics

Human this compound is composed of 217 amino acids, with a calculated molecular mass of 24,010 daltons, although an observed molecular weight of approximately 26 kDa is often reported, potentially due to post-translational modifications. nih.govelabscience.comnovusbio.com The protein is predominantly alpha-helical, containing eight alpha-helices and only two short stretches of two-stranded beta-sheets. nih.govresearchgate.netresearchgate.net this compound belongs to the penta-EF-hand (PEF) protein family, a group that also includes calpain, sorcin, peflin, and ALG-2. wikipedia.orgnih.govnih.govsigmaaldrich.comprospecbio.comthermofisher.comnovusbio.comnih.govnih.govoaepublish.com The N-terminal segment of this compound, approximately 50 residues long, is rich in glycines and prolines and tends to be flexible and disordered in crystal structures. proteopedia.orgrcsb.orgnih.gov In the mature protein, the first 14 amino acids of this N-terminal domain are post-translationally removed. nih.gov

This compound contains five EF-hand motifs, which are characteristic calcium-binding domains. wikipedia.orgnih.govnih.govprospecbio.comthermofisher.comnovusbio.comnih.govnih.govoaepublish.comproteopedia.orgrcsb.orgnih.gov Members of the PEF family, including this compound, are distinguished by two unique types of EF-hands: one capable of binding Ca2+ despite possessing an unusual coordination loop, and another that does not bind Ca2+ but is directly involved in the protein's homodimerization. nih.gov Specifically, in the Ca2+-bound form, ions are found in the EF1 and EF3 hands. proteopedia.orgnih.gov The fifth EF-hand (EF5) does not bind Ca2+ and primarily functions to facilitate dimerization. nih.gov

This compound consistently exists as a homodimer, irrespective of the calcium load. genecards.orgnih.govwikigenes.org This dimerization is mediated by the association of the unpaired EF5 hands from each monomer, a mechanism that serves as a paradigm for the PEF family of proteins, similar to what is observed in calpain. nih.govproteopedia.orgrcsb.orgnih.gov Beyond homodimerization, this compound has also been observed to form heterodimers with sorcin, another PEF protein. oaepublish.commdpi.com

Upon binding to calcium, this compound undergoes significant conformational changes, which subsequently expose hydrophobic amino acid residues. prospecbio.comnovusbio.comnih.gov This exposure directs the protein to hydrophobic surfaces, facilitating its association with membranes. novusbio.comnih.gov The protein's localization is dependent on divalent cations: in the absence of such cations, this compound is cytosolic; with magnesium alone, it partitions with the granule fraction; and in the presence of both magnesium and calcium, it associates with both the granule and membrane fractions. wikipedia.orggenecards.orgsigmaaldrich.comthermofisher.comnih.gov

However, detailed crystallographic studies reveal that calcium binding alone induces only minor conformational rearrangements, primarily within the EF1 Ca2+-binding loop. nih.govproteopedia.orgnih.govimrpress.com This observation supports the hypothesis that while calcium is a necessary factor, it may not be sufficient on its own to induce large-scale conformational changes in PEF proteins, suggesting that additional factors like peptide binding might be required for more extensive structural transitions, akin to the mechanism seen in ALG-2. nih.govproteopedia.orgnih.govimrpress.com

Calcium Binding Properties and Affinity of this compound

This compound is known to bind calcium with high affinity. genecards.orguniprot.org Recombinant this compound binds two Ca2+ ions per subunit, exhibiting positive cooperativity. nih.gov The calcium binding sites are of the Ca2+-specific type. nih.gov

The affinity of this compound for calcium has been quantified, showing moderate affinity that can be influenced by environmental factors.

Table 1: Calcium Binding Affinity of Recombinant this compound

Condition[Ca2+]0.5 (µM)
In presence of octyl glycoside25
In absence of octyl glycoside83

Source: nih.gov

Under certain crystallization conditions, only one Ca2+ ion was found per this compound dimer, specifically binding to the EF3 hand of one molecule, while the corresponding site in the second molecule of the dimer remained unoccupied and displayed higher mobility. nih.gov

Cellular Expression, Localization, and Dynamics of Grancalcin

Tissue-Specific and Cell-Specific Expression Profiles

Grancalcin exhibits a highly specific expression pattern, predominantly found in cells of the myeloid lineage. It is notably abundant in neutrophils and macrophages (including polymorphonuclear granulocytes and monocytes), which are key components of the innate immune system wikipedia.orgwikipedia.orgtranscriptionfactor.orgnih.govnih.govidrblab.netwikipedia.orgfrontiersin.orgnih.govebi.ac.ukciteab.comnih.govnih.govglygen.orguniroma2.itmdpi.comsemanticscholar.org. High levels of this compound protein are readily detectable in bone marrow cells, where these immune cells originate wikipedia.orgwikipedia.orgtranscriptionfactor.orgnih.govwikipedia.orgnih.govebi.ac.ukciteab.comnih.govnih.govglygen.orguniroma2.itidrblab.cn. Lower expression levels have been observed in peritoneal macrophages wikipedia.orgnih.gov. In contrast, this compound is nearly non-existent in the spleen and thymus, indicating very low or absent expression in mature lymphocytes wikipedia.orgwikipedia.orgnih.gov.

The expression of this compound is also responsive to physiological and pathological conditions. It becomes particularly abundant in leukocytes recovered from bacteria-infected sites, suggesting its critical function in host defense during infection wikipedia.orgwikipedia.orgfrontiersin.org. Furthermore, this compound expression is elevated in bone marrow from mice on a high-fat diet (HFD) and at wound sites in individuals and animals with diabetic ulcers wikipedia.orgbiorxiv.org. Recent research indicates that macrophages in calluses secrete this compound during aging, contributing to age-related bone degeneration daneshyari.comdrugbank.com. Broader expression data from databases like Bgee and NCBI Gene indicate its presence in monocytes and a variety of other cell types and tissues, with notable expression in the appendix and trabecular bone wikipedia.orgebi.ac.ukciteab.com.

Table 1: Tissue and Cell-Specific Expression of this compound

Tissue/Cell TypeExpression LevelCondition/ContextSource
NeutrophilsHighGeneral, innate immunity wikipedia.orgwikipedia.orgwikipedia.org
MacrophagesHighGeneral, innate immunity wikipedia.orgwikipedia.orgwikipedia.org
Bone Marrow CellsHighGeneral wikipedia.orgwikipedia.orgwikipedia.org
Peritoneal MacrophagesLowerGeneral wikipedia.orgnih.gov
SpleenNearly Non-existentMature lymphocytes wikipedia.orgwikipedia.orgnih.gov
ThymusNegativeMature lymphocytes wikipedia.orgnih.gov
LeukocytesAbundantFrom bacteria-infected sites wikipedia.orgwikipedia.orgfrontiersin.org
Bone Marrow (HFD mice)ElevatedObesity wikipedia.orguni-freiburg.de
Wound SitesElevatedDiabetic ulcers biorxiv.org
Macrophages in CallusesSecretedAging, contributing to bone degeneration daneshyari.com
BloodDetectedGeneral wikipedia.org
Trabecular BoneDetectedGeneral wikipedia.org
AppendixBroad ExpressionGeneral (NCBI Gene) ebi.ac.uk
MonocytesExpressedGeneral (Bgee database, 192 other cell types/tissues) citeab.com

Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.

Subcellular Compartmentalization and Translocation Mechanisms

This compound's subcellular localization is dynamically regulated, primarily by the presence of divalent cations, particularly calcium and magnesium wikipedia.orgtranscriptionfactor.orgnih.govnih.govidrblab.netebi.ac.uknih.govglygen.orguniroma2.it. This calcium-dependent localization is a hallmark of EF-hand proteins, allowing them to act as calcium sensors and transducers uniprot.orguni-freiburg.de.

Table 2: this compound Subcellular Localization Based on Divalent Cation Presence

Divalent Cation ConditionSubcellular LocalizationFunctional ImplicationSource
Absence of divalent cationCytosolic fractionResting state, ready for translocation wikipedia.orgnih.govidrblab.netebi.ac.ukuniroma2.it
Magnesium aloneGranule fractionAssociation with granules wikipedia.orgnih.govidrblab.netebi.ac.ukuniroma2.it
Magnesium and CalciumGranule and Membrane fractionsRole in granule-membrane fusion and degranulation wikipedia.orgtranscriptionfactor.orgnih.govnih.govidrblab.netebi.ac.uknih.govglygen.orguniroma2.it

Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.

Beyond ion-dependent partitioning, this compound undergoes specific translocations in response to cellular stimuli. In macrophages, exposure to bacterial lipopolysaccharide (LPS) induces this compound to translocate to the actin cytoskeleton wikipedia.orgwikipedia.orgfrontiersin.org. This association with the actin cytoskeleton is significant, as the cytoskeleton is essential for leukocyte recruitment and activation in infected tissues wikipedia.orgfrontiersin.org. Similarly, in neutrophils, activation leads to the translocation of cytosolic this compound to the granule membrane, suggesting its involvement in the mobilization of microbicidal activity and degranulation nih.govuni-freiburg.demdpi.comsemanticscholar.org.

This compound's function is also mediated through its interactions with other proteins. It is known to interact with L-plastin (also known as Plastin-2 or LCP1), a protein with actin bundling activity transcriptionfactor.orgnih.govwikipedia.orgfrontiersin.orgchembase.cn. This interaction suggests that this compound plays a role in the adhesion of neutrophils to fibronectin and the formation of focal adhesions transcriptionfactor.orgnih.govchembase.cnciteab.comnih.govglygen.orgexplorationpub.com. Furthermore, this compound has been shown to interact with Prohibitin-2 (PHB2) on adipocytes wikipedia.orguni-freiburg.de, Transient Receptor Potential Melastatin 8 (TRPM8) in endothelial cells biorxiv.org, and the plexin-B2 receptor daneshyari.com. It also interacts with Toll-like receptor 9 (TLR9), indicating its involvement in innate immune signaling nih.govmdpi.com.

Regulation of this compound Cellular Distribution

The regulation of this compound's cellular distribution is tightly controlled by intracellular signaling pathways and external stimuli. As highlighted, the concentrations of calcium and magnesium are primary regulators of its subcellular localization, driving its shift between the cytosol, granules, and membranes wikipedia.orgtranscriptionfactor.orgnih.govnih.govidrblab.netebi.ac.uknih.govglygen.orguniroma2.it.

Beyond ion availability, external signals significantly impact this compound's dynamics:

Bacterial Lipopolysaccharide (LPS) Stimulation : In macrophages, LPS stimulation triggers the translocation of this compound to the actin cytoskeleton, a process crucial for the cell's response to bacterial infection and host defense wikipedia.orgwikipedia.orgfrontiersin.org.

Role in Adhesion : Studies on this compound-deficient neutrophils have shown impaired adhesion to fibronectin, emphasizing this compound's role in cellular adhesion mechanisms wikipedia.orgmdpi.comexplorationpub.com.

Metabolic Regulation : this compound, particularly that derived from myeloid cells, has been implicated in metabolic regulation. Genetic deletion of the Gca gene in myeloid cells has been shown to attenuate metabolic dysfunction in obese male mice wikipedia.orguni-freiburg.de. Conversely, injecting recombinant this compound into male mice can induce adipose tissue inflammation and insulin (B600854) resistance wikipedia.orguni-freiburg.de. Mechanistically, this compound binds to the Prohibitin-2 (PHB2) receptor on adipocytes, activating the PAK1-NF-κB signaling pathway, which in turn promotes the infiltration of inflammatory immune cells wikipedia.orguni-freiburg.de.

Wound Healing and Angiogenesis : In the context of diabetic wound healing, elevated this compound expression, secreted by bone marrow-derived immune cells, hinders the process biorxiv.org. Genetic inhibition of this compound expression accelerates vascularization and healing in diabetic animal models biorxiv.org. This effect is partly due to this compound binding to the Transient Receptor Potential Melastatin 8 (TRPM8) receptor in endothelial cells, which blocks downstream pathways and represses angiogenesis biorxiv.org.

Aging and Senescence : Macrophage-secreted this compound has been identified as a pro-senescent factor during aging. It triggers senescence in skeletal stem/progenitor cells (SSPCs) and impairs fracture healing by binding to the plexin-B2 receptor and activating Arg2-mediated mitochondrial dysfunction daneshyari.com.

Protein-Protein Interactions : this compound's distribution and function are also regulated by its interactions with other proteins, such as sorcin (SRI) and LCP1, further integrating it into complex cellular networks nih.govuniprot.orgnih.govnih.gov.

Molecular Interactions and Partner Proteins of Grancalcin

Interactions with Cytoskeletal Proteins: L-Plastin

Grancalcin has been identified as a binding partner of L-plastin, also known as lymphocyte cytosolic protein 1 (LCP1) or p65/L-plastin. scbt.comsydlabs.comassaygenie.combetalifesci.comtandfonline.comnih.govwikigenes.orgnih.govrcsb.orgwikigenes.org L-plastin is a leukocyte-specific actin-bundling protein critical for actin regulation in immune cells. nih.govwikigenes.org This interaction suggests a potential role for this compound in regulating neutrophil adhesion and migration. scbt.comsydlabs.combetalifesci.comnih.govwikigenes.orgrcsb.org Studies have shown that this compound co-localizes with F-actin in the membrane spikes of stimulated macrophages. tandfonline.comnih.gov

Calcium-Dependent Modulation of L-Plastin Binding

The interaction between this compound and L-plastin is subject to calcium-dependent modulation. wikigenes.orgwikigenes.org Specifically, L-plastin's interaction with immobilized this compound has been described as occurring in a negative Ca2+-dependent manner. wikigenes.orgwikigenes.org this compound itself undergoes significant conformational changes upon binding calcium, which leads to the exposure of hydrophobic amino acid residues. scbt.com This exposure is believed to direct the protein to hydrophobic surfaces, such as membranes. scbt.com While L-plastin's actin-bundling activity is negatively regulated by calcium, with concentrations greater than 10-6 M reducing its binding to F-actin, the specific mechanism of calcium's influence on the this compound-L-plastin binding affinity highlights a complex regulatory interplay. nih.gov

Interactions with Other PEF Family Members: Sorcin

As a member of the penta-EF-hand (PEF) family, this compound exhibits interactions with other proteins within this family. wikipedia.orgscbt.comprospecbio.comsydlabs.comassaygenie.comtandfonline.comnih.govnih.gov Notably, this compound interacts strongly with sorcin, another PEF family protein. wikipedia.orgnih.govwikigenes.orgoaepublish.comfrontiersin.orgmdpi.com This interaction has been observed both in vivo and in vitro, and sorcin and this compound can be co-immunoprecipitated from human umbilical vein endothelial cells. nih.gov The heterodimerization of PEF proteins like sorcin and this compound may serve as a mechanism to regulate and fine-tune various calcium-mediated cellular processes. nih.gov

Associations with Signaling Molecules: SRI and LCP1

This compound has been shown to associate with key signaling molecules, including SRI (Sorcin) and LCP1 (L-Plastin). wikipedia.orgbetalifesci.comuniprot.orgmedchemexpress.comuniprot.orgbioscience.co.uk The interaction with SRI (Sorcin) is a significant aspect of this compound's role within the PEF protein family, potentially influencing calcium homeostasis and other cellular functions. nih.govoaepublish.comfrontiersin.orgmdpi.com While LCP1 (L-Plastin) is primarily recognized for its role in cytoskeletal dynamics, its interaction with this compound also implies involvement in molecular pathways related to cell adhesion and cytoskeletal regulation, which are fundamental to cellular signaling. betalifesci.commedchemexpress.combioscience.co.uk

This compound-Mediated Receptor Interactions: Plexin-B2 and TRPM8

This compound also participates in interactions with specific cell surface receptors, mediating downstream signaling events.

Plexin-B2: this compound binds to the plexin-B2 receptor. nih.govresearchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua This interaction has been shown to partially inactivate the downstream signaling pathways of plexin-B2, leading to the repression of osteogenesis and the promotion of adipogenesis in bone marrow mesenchymal stromal cells. nih.govresearchgate.net This mechanism has been implicated in the context of skeletal aging, where senescent immune cells secrete this compound, contributing to impaired bone health. nih.govresearchgate.net

TRPM8: this compound has been found to bind to the transient receptor potential melastatin 8 (TRPM8) ion channel. nih.govresearchgate.netresearchgate.net This binding results in the partial inactivation of TRPM8's downstream signaling pathways. nih.govresearchgate.netresearchgate.net Mechanistic studies indicate that this interaction impairs angiogenesis, a process observed in the context of diabetic wound healing. nih.govresearchgate.netresearchgate.net Elevated this compound expression in diabetic wound sites has been linked to compromised vascularization and healing, with this compound binding to TRPM8 to exert its inhibitory effects on angiogenesis. nih.govresearchgate.net

Cellular Functions and Biological Roles of Grancalcin

Role in Myeloid Cell Biology

Grancalcin is specifically expressed in neutrophils and monocytes/macrophages, highlighting its importance in myeloid cell biology. wikipedia.orgnih.govguidetopharmacology.orguni.luresearchgate.net

This compound is implicated in the adhesion of neutrophils, particularly to fibronectin. Studies involving this compound-deficient neutrophils have shown a significant decrease in their adhesion to fibronectin, reduced by 60%. guidetopharmacology.orgguidetopharmacology.org This impairment extends to processes crucial for neutrophil adhesion, such as the formation of focal adhesion complexes and cell spreading. guidetopharmacology.orguni.luguidetopharmacology.org this compound deficiency leads to an 89% reduction in the number of focal adhesion complexes and a 38% impairment in neutrophil spreading on fibronectin-coated surfaces. guidetopharmacology.orguni.luguidetopharmacology.org Focal adhesions are supramolecular complexes that link the extracellular matrix to the actin cytoskeleton, and their assembly is known to increase adhesion strength. uni.lu While this compound's exact mechanism in adhesion remains to be fully elucidated, its influence on focal adhesion formation is a key aspect of its role in neutrophil function. uni.lu

Here is a summary of the impact of this compound deficiency on neutrophil adhesion:

Neutrophil Activity (this compound-Deficient)Impact on Function
Adhesion to FibronectinDecreased by 60% guidetopharmacology.orgguidetopharmacology.org
Focal Adhesion Complex FormationReduced by 89% guidetopharmacology.orguni.luguidetopharmacology.org
Cell Spreading on FibronectinImpaired by 38% guidetopharmacology.orguni.luguidetopharmacology.org
Adherence to Collagen, Laminin, VitronectinNot significantly altered guidetopharmacology.orgguidetopharmacology.org

The association of a high proportion of this compound with membranes and granules in the presence of physiological calcium concentrations suggests a role in granule-membrane fusion and degranulation. wikipedia.orgnih.govnih.govfishersci.fi this compound is involved in a Ca²⁺-dependent translocation to the granules and plasma membrane of neutrophils, implying roles in granule-membrane fusion and degranulation. researchgate.net However, some studies on this compound-deficient neutrophils have reported normal phagocytosis and degranulation, including the extracellular release of secondary granule components like lactoferrin. guidetopharmacology.orgresearchgate.netguidetopharmacology.org

This compound is abundant in monocytes and macrophages. wikipedia.orgnih.govguidetopharmacology.orguni.luresearchgate.netguidetopharmacology.org Research indicates that this compound-positive (GCA+) immune cells, including monocytes and macrophages, accumulate in the bone marrow and release this compound into circulation, particularly in conditions like obesity. fishersci.cagoogle.comidrblab.net This myeloid-derived this compound has been shown to instigate adipose tissue inflammation and insulin (B600854) resistance by activating macrophages via the Toll-like receptor 9 (TLR9)-NF-κB signaling pathway, leading to the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor α (TNFα), and Interleukin-1β (IL-1β). google.comuni-freiburg.de

Furthermore, senescent macrophages in calluses secrete this compound, which can trigger senescence in skeletal stem/progenitor cells (SSPCs) and impair fracture healing. Genetic deletion of this compound in monocytes/macrophages has been shown to rejuvenate fracture repair in aged mice and alleviate SSPC senescence.

Participation in Cell Adhesion and Migration Processes

Beyond neutrophils, this compound generally regulates cellular adhesion mechanisms. wikipedia.org Its interaction with key proteins in the integrin signaling pathway, such as talin and vinculin, mediates cell adhesion and motility. wikipedia.org this compound's role in reorganizing the cytoskeleton also impacts processes like chemotaxis and phagocytosis, which are vital for immune responses. wikipedia.org

Involvement in Calcium Signaling Pathways

As a calcium-binding protein, this compound's function is inherently calcium-dependent, playing a critical role in integrating calcium signals that facilitate cell function. wikipedia.orgnih.govwikipedia.org Its localization within the cell, shifting from the cytosol to granules and membranes in the presence of calcium, underscores its involvement in calcium-mediated cellular events. wikipedia.orgnih.govnih.govfishersci.fi this compound's regulation of calcium signals also links it to the MAPK signaling pathway, which influences various cellular functions, including proliferation and differentiation. wikipedia.org In sepsis, a compensatory elevation in this compound levels in monocytes and macrophages has been observed, where it enhances the phagocytic function of immune cells by regulating intracellular calcium signaling. fishersci.ca

Modulation of Specific Physiological and Pathological Processes

This compound has been implicated in several physiological and pathological contexts:

Skeletal Aging and Bone Health : Proinflammatory and senescent immune cells, including macrophages and neutrophils, accumulate in the bone marrow during aging and secrete abundant this compound. google.com This secreted this compound can induce premature skeletal aging by suppressing bone turnover and promoting marrow fat accumulation. google.com Mechanistically, this compound binds to the plexin-B2 receptor, partially inactivating its downstream signaling pathways, which represses osteogenesis and promotes adipogenesis of bone marrow mesenchymal stromal cells. uni-freiburg.de

Wound Healing in Diabetes : In diabetic ulcers, this compound expression is elevated in wound sites. fishersci.cauni-freiburg.de Genetic inhibition of this compound accelerates vascularization and healing in animal models of diabetic wounds. fishersci.ca this compound achieves this by binding to transient receptor potential melastatin 8 (TRPM8) and partially inactivating its downstream signaling, thereby impairing angiogenesis. fishersci.cauni-freiburg.de

Obesity-induced Insulin Resistance and Metabolic Inflammation : Myeloid-derived this compound instigates adipose tissue inflammation and insulin resistance in obesity by activating macrophages via the PAK1-NF-κB signaling pathway. fishersci.cagoogle.com

Endotoxic Shock : While this compound-deficient mice generally show normal immune responses, they exhibit increased resistance to endotoxic shock, suggesting a pro-inflammatory role for this compound. guidetopharmacology.org this compound may contribute to the mobilization of the destructive potential of leukocytes under certain conditions.

Psoriasis : this compound is mainly expressed in neutrophils and monocytes/macrophages, and this compound-deficient neutrophils are reported to be impaired in the adhesion process. uni.lu Its association with genes like IFIH1 may play a role in the pathophysiology of psoriasis and impaired lung function. uni.luuni-freiburg.de

Regulation of Skeletal Homeostasis and Senescence-Associated Bone Remodeling

This compound plays a crucial role in the intricate balance of skeletal homeostasis, particularly in the context of aging and senescence-associated bone remodeling. Research indicates that proinflammatory and senescent immune cells, including macrophages and neutrophils, accumulate in the bone marrow of aging rats and mice. These cells are a significant source of this compound, secreting abundant amounts of the protein.

The secreted this compound has been shown to exert detrimental effects on bone health by repressing osteogenesis (the process of bone formation) and promoting adipogenesis (the formation of fat cells) in bone marrow mesenchymal stromal cells (BMSCs). Experimental evidence supports this, as the injection of recombinant this compound into young mice was sufficient to induce premature skeletal aging. Conversely, genetic deletion of the Gca gene in neutrophils and macrophages resulted in a delay in skeletal aging, highlighting this compound's negative impact on bone health during aging.

Mechanistically, this compound achieves these effects by binding to the plexin-B2 receptor, which in turn partially inactivates its downstream signaling pathways. This interaction contributes to the observed repression of osteogenesis and promotion of adipogenesis. Further studies have demonstrated that depletion of Plexin-B2 in skeletal stem/progenitor cells (SSPCs) impairs fracture healing. This compound also contributes to cellular senescence by activating Arg2-mediated mitochondrial dysfunction. The accumulation of senescent macrophages in calluses, secreting this compound, has been identified as a factor triggering SSPC senescence and consequently impairing fracture healing. These findings suggest that this compound contributes to the low bone turnover and increased marrow fat accumulation characteristic of skeletal aging. Promisingly, administration of a this compound-neutralizing antibody has been shown to improve bone health in older mice and enhance fracture healing in aged mice, suggesting a potential therapeutic target for age-related osteoporosis and impaired fracture repair.

Table 1: Impact of this compound on Skeletal Homeostasis

Effect of this compoundMechanism/ObservationSource
Represses OsteogenesisBinds to plexin-B2 receptor, inactivating downstream signaling; promotes adipogenesis of BMSCs.
Promotes AdipogenesisBinds to plexin-B2 receptor, inactivating downstream signaling; represses osteogenesis of BMSCs.
Induces Premature Skeletal AgingInjection of recombinant this compound into young mice.
Impairs Fracture HealingSecreted by senescent macrophages in calluses, triggers SSPC senescence.
Activates Cellular SenescenceVia Arg2-mediated mitochondrial dysfunction.

Contribution to Wound Healing and Angiogenesis in Metabolic Disorders

This compound has also been implicated in the complex processes of wound healing and angiogenesis, particularly in the context of metabolic disorders such as diabetes. Studies have revealed that the expression of this compound (GCA), a protein secreted by bone marrow-derived immune cells, is significantly elevated in the wound sites of individuals and animal models afflicted with diabetic ulcers.

Further insights suggest that this compound acts as a proinflammatory secretome in diabetes, primarily by impairing endothelial function and inhibiting angiogenesis. Specifically, this compound has been found to inhibit the ERK/HIF-1α/VEGF signaling pathway via its interaction with TRPM8. Importantly, while this compound influences these processes, its deficiency does not appear to affect the generation of mature neutrophils in the bone marrow or their immune recruitment. The therapeutic potential of targeting this compound in diabetic wounds is highlighted by studies demonstrating that systemic or topical administration of a this compound-neutralizing antibody (GCA-NAb) accelerates wound repair in diabetic mice. These findings position this compound as a potential therapeutic target for the treatment of diabetic ulcers.

Table 2: this compound's Role in Wound Healing and Angiogenesis in Diabetes

AspectThis compound's RoleOutcome/MechanismSource
Expression in Diabetic WoundsElevatedSecreted by bone marrow-derived immune cells.
Effect on AngiogenesisImpairsBinds to TRPM8, inactivating downstream signaling; inhibits ERK/HIF-1α/VEGF pathway.
Effect on Wound HealingDelaysImpairs endothelial function and inhibits angiogenesis.
Therapeutic InterventionNeutralizing antibody accelerates healingSystemic/topical GCA-NAb administration.

Roles in Immunomodulation and Host Defense Mechanisms

This compound, as a calcium-binding protein, is highly expressed in key phagocytic leukocytes, namely polymorphonuclear granulocytes (neutrophils) and macrophages, underscoring its involvement in the immune system. citeab.comciteab.com Its abundance is particularly notable in cells recovered from sites of bacterial infection, suggesting an active role during host defense responses. citeab.com

Immunohistochemical studies have shown that this compound translocates to the actin cytoskeleton within macrophages upon exposure to bacterial lipopolysaccharide (LPS), a potent immune activator. citeab.com This translocation indicates a direct engagement of this compound in leukocyte-specific functions critical for host defense. citeab.com While this compound-deficient mice generally appear healthy and exhibit normal reproduction, and leukocyte recruitment during inflammation is not significantly impacted, a marginal increase in survival rates observed in these mutants when faced with endotoxic shock may suggest a contribution of this compound to immunopathogenesis.

Table 3: this compound's Immunomodulatory and Host Defense Roles

AspectThis compound's RoleMechanism/ObservationSource
Cellular ExpressionHigh in neutrophils and macrophagesAbundant in bacteria-infected sites. citeab.com citeab.com
Response to LPSTranslocates to actin cytoskeletonIn macrophages upon bacterial LPS exposure. citeab.com citeab.com
TLR9 InteractionActivates proinflammatory signalingDirect interaction with TLR9, activating TRAF6-mediated cytokine production.
Macrophage ActivationPromotes inflammationVia TLR9-NF-κB signaling, leading to secretion of IL-6, TNFα, IL-1β.

Regulatory Mechanisms Governing Grancalcin Activity and Function

Transcriptional and Translational Control

The expression of the grancalcin gene (GCA) is a finely tuned process, influenced by various transcription factors that bind to its promoter region. Analysis of the GCA gene promoter has identified potential binding sites for several key transcription factors, suggesting a complex regulatory network.

Key Transcription Factors in this compound Regulation:

Transcription FactorPotential Role in GCA Regulation
ATF6 (Activating Transcription Factor 6) As a key mediator of the unfolded protein response (UPR), ATF6 is activated by endoplasmic reticulum (ER) stress. Its potential binding to the GCA promoter suggests that this compound expression may be upregulated under conditions of cellular stress to help maintain cellular homeostasis.
c-Rel A member of the NF-κB family of transcription factors, c-Rel is a critical player in inflammatory and immune responses. The presence of a c-Rel binding site suggests that this compound expression could be induced during inflammation, consistent with its high abundance in immune cells like neutrophils and macrophages.
C/EBPα (CCAAT/enhancer-binding protein alpha) C/EBPα is a crucial transcription factor for the differentiation of myeloid cells, the lineage from which neutrophils and macrophages arise wikipedia.org. Its potential role in GCA transcription indicates that this compound expression is likely induced during the maturation of these immune cells, ensuring its availability to perform its functions in host defense wikipedia.orgnih.gov.

While the specific functional consequences of these transcription factors binding to the GCA promoter are still under investigation, their known roles point towards a regulatory system that links this compound expression to cellular stress, inflammation, and immune cell development.

Post-Translational Modifications and Their Functional Implications

Following its synthesis, the this compound protein undergoes several post-translational modifications (PTMs) that are critical for its proper function and localization. These modifications can alter the protein's structure, stability, and interactions with other molecules.

The primary structure of this compound includes an N-terminal domain of approximately 50 amino acids nih.gov. This region undergoes two key modifications:

N-terminal Acetylation : The N-terminus of the this compound protein is acetylated nih.gov. This common PTM in eukaryotic proteins can play a role in protein stability, folding, and interactions with other proteins by neutralizing the positive charge of the N-terminal amino group creative-proteomics.comscienceopen.com.

Proteolytic Cleavage : A 14-amino acid segment is removed from the N-terminus of the mature protein through proteolytic processing nih.gov. This cleavage event likely contributes to the final, functional conformation of this compound, although the precise functional significance of this removal is yet to be fully elucidated nih.govmdpi.comscience.gov.

While mass spectrometry is a powerful tool for identifying a wide range of PTMs, including phosphorylation, ubiquitination, and glycosylation, there is currently no direct evidence from such analyses to suggest that this compound undergoes these modifications ebrary.netnih.govnih.govresearchgate.netyoutube.com. However, this compound has been shown to be involved in the ubiquitination pathway by activating the TRAF6 ubiquitin ligase, which in turn ubiquitinates other proteins. This suggests an indirect role for this compound in this PTM pathway, even if it is not a direct target itself.

Calcium-Dependent Regulatory Switches

As a calcium-binding protein, the core of this compound's regulatory mechanism lies in its response to changes in intracellular calcium concentrations. This response is mediated by its five EF-hand motifs, which are characteristic calcium-binding domains.

The binding of calcium ions (Ca²⁺) to these EF-hand motifs acts as a molecular switch, inducing a conformational change in the this compound protein nih.govmdpi.com. This structural rearrangement is thought to expose hydrophobic amino acid residues that are otherwise buried within the protein's interior nih.govplos.org. The exposure of these hydrophobic patches is a critical event that dictates this compound's subsequent actions and interactions.

One of the most significant consequences of this calcium-induced conformational change is the regulation of this compound's subcellular localization. The localization of this compound is uniquely dependent on the presence of both calcium and magnesium ions wikipedia.org:

In the absence of divalent cations , this compound resides in the cytosol wikipedia.org.

In the presence of magnesium alone , it associates with the granule fraction within neutrophils wikipedia.org.

When both magnesium and calcium are present , this compound translocates to and associates with both the granule and membrane fractions wikipedia.org.

This dynamic translocation is crucial for its proposed role in processes such as granule-membrane fusion and degranulation in neutrophils wikipedia.org.

The calcium-dependent conformational change also governs this compound's interaction with its binding partners. A key interaction partner of this compound is L-plastin, an actin-bundling protein nih.govnih.gov. The binding of calcium to this compound is believed to trigger its release from L-plastin, thereby potentially modulating the actin-bundling activity of L-plastin and influencing cell adhesion and motility nih.govnih.gov. This interaction highlights how this compound can translate a calcium signal into a functional cellular response by modulating the cytoskeleton.

Summary of this compound's Calcium-Dependent Regulation:

ConditionThis compound ConformationSubcellular LocalizationInteraction with L-plastin
Low Intracellular Ca²⁺ "Closed" conformation with hydrophobic residues sequesteredCytosolBound to L-plastin
High Intracellular Ca²⁺ "Open" conformation with exposed hydrophobic residuesTranslocates to granules and membranes (in the presence of Mg²⁺)Released from L-plastin

Advanced Methodologies and Experimental Models in Grancalcin Research

Genetic Manipulation and Gene Editing Approaches (e.g., Grancalcin-Deficient Mouse Models)

A pivotal tool in understanding the in vivo roles of this compound has been the development of this compound-deficient mouse models through gene targeting. These knockout mice are generated using homologous recombination in embryonic stem (ES) cells to inactivate the this compound gene (Gca).

The gene targeting strategy has involved the insertion of a neomycin resistance gene into exon 4 of the Gca gene. This insertion disrupts the open reading frame at codon 96, effectively preventing the formation of a functional this compound protein by interrupting the second EF-hand motif, a critical calcium-binding domain. The successful generation of these knockout mice is typically confirmed through a combination of Southern blot analysis of genomic DNA and Western blot analysis to verify the absence of the this compound protein in tissues where it is normally expressed, such as the bone marrow.

Phenotypic analysis of this compound-deficient mice has revealed that while the mice are viable and reproduce normally, their neutrophils exhibit specific functional alterations. For instance, studies have shown that while leukocyte recruitment to sites of inflammation is not significantly affected, the adhesion of this compound-deficient neutrophils to fibronectin is markedly reduced researchgate.net. Furthermore, these mice have shown increased resistance to endotoxic shock, suggesting a role for this compound in inflammatory responses.

Parameter Wild-Type Mice This compound-Deficient Mice Reference
Neutrophil Adhesion to FibronectinNormalDecreased by approximately 60% researchgate.net
Response to Endotoxic ShockSusceptibleIncreased resistance
Leukocyte RecruitmentNormalNot significantly affected

Biochemical and Biophysical Characterization Techniques

A variety of biochemical and biophysical techniques have been employed to characterize the structure and properties of this compound at the molecular level.

To obtain sufficient quantities of this compound for structural and functional studies, recombinant protein expression systems are widely used. Escherichia coli is a common host for expressing human this compound. The full-length human this compound protein can be expressed with affinity tags, such as a His-tag at the N-terminus, to facilitate purification using techniques like immobilized metal affinity chromatography. The purity of the recombinant protein is typically assessed by SDS-PAGE. Mammalian expression systems, such as HEK293T cells, have also been utilized for producing recombinant this compound.

As a member of the EF-hand family of proteins, the calcium-binding properties of this compound are central to its function. While specific quantitative binding affinity data from techniques such as isothermal titration calorimetry or equilibrium dialysis are not extensively detailed in readily available literature, the calcium-dependent behavior of this compound is well-documented. The crystal structure of human this compound has been solved in both the calcium-free (apo) and calcium-bound states, providing direct evidence of its ability to bind calcium ions. These structural studies reveal conformational changes upon calcium binding, which are thought to be crucial for its interaction with other proteins and cellular membranes.

Computational approaches have been employed to investigate the structure and dynamics of this compound, particularly for species where a crystal structure is not yet available, such as the mouse protein. Homology modeling, using the known crystal structure of human this compound as a template, has been used to generate a three-dimensional model of mouse this compound.

Molecular dynamics (MD) simulations, often performed using software packages like GROMACS, have been used to study the stability and conformational dynamics of the modeled this compound structure over time scales of up to 100 nanoseconds. These simulations provide insights into the flexibility of different regions of the protein and can help to predict the effects of calcium binding on its structure and dynamics.

X-ray crystallography has been instrumental in determining the high-resolution three-dimensional structure of human this compound. The structure has been solved in both the absence and presence of calcium.

The apo-grancalcin crystals have been obtained in two forms, belonging to the space groups P2(1) and C2, diffracting to resolutions of 1.9 Å and 2.4 Å, respectively. In the presence of calcium, crystals belonging to the space group C2 were obtained, diffracting to a resolution of 2.5 Å.

These crystal structures have revealed that this compound is predominantly alpha-helical and forms dimers through the association of the fifth EF-hand motifs. The structures also show that calcium binding induces conformational changes, particularly in the EF1 hand, which is thought to be important for its signaling functions.

Crystal Form Space Group Unit Cell Parameters (a, b, c, β) Resolution (Å)
Apo this compound (Form A)P2(1)a = 48.4 Å, b = 81.1 Å, c = 46.6 Å, β = 111.3°1.9
Apo this compound (Form B)C2a = 97.0 Å, b = 51.9 Å, c = 75.9 Å, β = 108.5°2.4
Calcium-Bound this compoundC2a = 97.4 Å, b = 50.3 Å, c = 77.6 Å, β = 108.2°2.5

Cell-Based Assays for Functional Analysis (e.g., Adhesion, Migration, Angiogenesis Assays)

To understand the cellular functions of this compound, a variety of in vitro cell-based assays have been utilized, focusing on processes such as cell adhesion, migration, and angiogenesis.

Adhesion Assays: The role of this compound in neutrophil adhesion has been investigated using adhesion assays with extracellular matrix proteins. In these assays, neutrophils isolated from wild-type and this compound-deficient mice are allowed to adhere to surfaces coated with proteins such as fibronectin, collagen, laminin, and vitronectin. The number of adherent cells is then quantified. These studies have demonstrated that the absence of this compound significantly impairs the adhesion of neutrophils specifically to fibronectin.

Migration Assays: The effect of this compound on cell migration has been studied using scratch wound-healing assays and Transwell migration assays, particularly with human umbilical vein endothelial cells (HUVECs).

Scratch Wound-Healing Assay: A confluent monolayer of HUVECs is mechanically "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored, often in the presence or absence of recombinant this compound.

Transwell Migration Assay: HUVECs are seeded in the upper chamber of a Transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane of the insert towards the chemoattractant is quantified. Studies have shown that treatment with recombinant this compound can impair endothelial cell migration in both of these assays.

Angiogenesis Assays: The influence of this compound on the formation of new blood vessels has been assessed using tube formation assays. In this assay, HUVECs are cultured on a basement membrane extract matrix. In response to angiogenic stimuli, the endothelial cells will form capillary-like structures. The extent of tube formation, which can be quantified by measuring parameters like tube length and the number of branch points, has been shown to be decreased in the presence of recombinant this compound, indicating an inhibitory role for this compound in angiogenesis.

Assay Type Cell Type Key Finding
Adhesion AssayNeutrophilsThis compound is involved in the adhesion of neutrophils to fibronectin. researchgate.net
Scratch Wound-Healing AssayHUVECsRecombinant this compound impairs endothelial cell migration.
Transwell Migration AssayHUVECsRecombinant this compound reduces endothelial cell migration towards a chemoattractant.
Tube Formation AssayHUVECsRecombinant this compound inhibits the formation of capillary-like structures.

In Vivo Models for Systemic Functional Analysis

The systemic functions of this compound have been primarily elucidated through the use of genetically engineered in vivo models, most notably this compound-deficient mice (Gca-/-). These models have been instrumental in investigating the protein's role in various physiological and pathological processes, including immune response, skeletal aging, and metabolic regulation.

This compound-Deficient Mouse Models

To investigate the in vivo role of this compound, researchers developed knockout mice by inactivating the gene that encodes for this compound (Gca). nih.gov These homozygous Gca mutant mice are viable, healthy, and reproduce normally, providing a stable model for studying the systemic effects of this compound absence. tandfonline.com The primary focus of studies using these models has been on neutrophil function, given the high expression of this compound in these cells. nih.gov

Role in Immune Function and Host Defense

Initial studies on this compound-deficient mice centered on the protein's expected role in critical leukocyte effector functions. Contrary to expectations that its absence might impair the immune response, these models revealed that this compound is not essential for several vital protective functions of neutrophils. nih.gov

Key findings from these immunological studies include:

Leukocyte Recruitment: The recruitment of leukocytes to the peritoneal cavity following the induction of inflammation was not significantly different between this compound-deficient mice and wild-type mice. nih.govtandfonline.com

Antimicrobial Activity: The mutant mice demonstrated a capacity to resist systemic fungal (e.g., Candida albicans) and bacterial (e.g., Staphylococcus aureus) infections that was similar to their wild-type counterparts. nih.govbiocloud.net In vitro, the killing of S. aureus by inflammatory cells was also not significantly impaired. nih.gov

Phagocytosis and Degranulation: this compound-deficient neutrophils exhibited normal phagocytic activity and degranulation processes. nih.govresearchgate.net

Endotoxic Shock: A notable finding was that this compound-deficient mice showed a marginally increased survival rate when faced with lipopolysaccharide (LPS)-induced endotoxic shock. nih.gov This suggests that while not essential for fighting microbes, this compound may contribute to the mobilization of the destructive potential of leukocytes under certain inflammatory conditions, possibly playing a role in immunopathogenesis. nih.govbiocloud.net

Neutrophil Adhesion: While many functions appeared normal, a specific deficit was identified in neutrophil adhesion. The adhesion of this compound-deficient neutrophils to fibronectin was reduced by 60%. nih.gov Associated processes, such as the formation of focal adhesion complexes and cell spreading, were also significantly impaired. nih.govresearchgate.net However, adhesion to other extracellular matrix proteins like collagen, laminin, and vitronectin was not affected. nih.gov

Table 1: Summary of Immunological Findings in this compound-Deficient (Gca-/-) Mice
Parameter InvestigatedModel SystemKey FindingReference
Leukocyte RecruitmentPeritonitis ModelNot significantly affected nih.govtandfonline.com
Systemic Microbial InfectionC. albicans & S. aureus infection modelsResistance comparable to wild-type nih.govbiocloud.net
Endotoxic Shock SurvivalLPS-induced endotoxemia modelMarginally increased survival nih.gov
Neutrophil AdhesionIn vitro adhesion assaysSpecifically decreased adhesion to fibronectin nih.gov
PhagocytosisIn vitro phagocytosis assaysNormal nih.gov

Role in Skeletal Aging

More recent research using in vivo models has uncovered an unexpected role for this compound in the process of skeletal aging. Studies have shown that during aging in both rats and mice, pro-inflammatory and senescent immune cells, particularly macrophages and neutrophils, build up in the bone marrow and secrete high levels of this compound. nih.govresearchgate.net

Experimental models have demonstrated that:

The injection of recombinant this compound into young mice was sufficient to cause premature skeletal aging. nih.govresearchgate.net

Conversely, the genetic deletion of the this compound gene (Gca) in the neutrophils and macrophages of mice resulted in a delay in skeletal aging. nih.gov

Mechanistically, it was discovered that this compound binds to the plexin-b2 receptor, which in turn represses osteogenesis (bone formation) and promotes adipogenesis (fat formation) in bone marrow mesenchymal stromal cells. nih.gov

The administration of a this compound-neutralizing antibody to older mice led to improved bone health, highlighting this compound as a potential therapeutic target for age-related osteoporosis. nih.govresearchgate.net

Table 2: Research Findings on this compound's Role in Skeletal Aging
Experimental Model/ApproachKey FindingReference
Aging rat and mouse modelsAccumulation of this compound-secreting senescent immune cells in bone marrow nih.govresearchgate.net
Injection of recombinant this compound in young miceInduction of premature skeletal aging nih.gov
Genetic deletion of Gca in myeloid cellsDelayed skeletal aging nih.gov
Treatment with this compound-neutralizing antibody in older miceImproved bone health nih.govresearchgate.net

Role in Metabolic Dysfunction

Building on the findings related to aging, in vivo studies have also implicated this compound in obesity-induced metabolic disorders. Research has indicated that this compound-positive immune cells accumulate in the bone marrow during obesity and release significant amounts of the protein into circulation. nih.gov

Key findings in this area include:

The genetic deletion of Gca in myeloid cells was shown to alleviate metabolic dysfunction in obese male mice. nih.gov

Direct injection of recombinant this compound into male mice resulted in adipose tissue inflammation and insulin (B600854) resistance. nih.gov

The underlying mechanism involves this compound binding to the Prohibitin-2 (PHB2) receptor on adipocytes, which triggers inflammatory signaling pathways. nih.gov

Similar to the skeletal aging studies, the use of a this compound-neutralizing antibody improved adipose tissue inflammation and insulin sensitivity in obese male mice. nih.gov

Table 3: Findings on this compound's Role in Metabolism from In Vivo Models
Experimental Model/ApproachKey FindingReference
Obese male mouse modelsAccumulation of this compound-secreting immune cells in bone marrow nih.gov
Genetic deletion of Gca in myeloid cells of obese miceAttenuation of metabolic dysfunction nih.gov
Injection of recombinant this compound in male miceCaused adipose tissue inflammation and insulin resistance nih.gov
Treatment with this compound-neutralizing antibody in obese miceImproved insulin sensitivity and reduced inflammation nih.gov

Future Directions and Emerging Research Perspectives on Grancalcin

Unexplored Molecular Interaction Networks

The functional versatility of grancalcin is intrinsically linked to its ability to interact with a diverse array of proteins. While some key binding partners have been identified, the complete interactome of this compound is far from established, presenting a significant area for future investigation.

Systematic approaches, such as high-throughput yeast two-hybrid screens and proteomics-based analyses, have begun to shed light on this compound's interaction network. For instance, this compound has been shown to interact strongly with sorcin, another member of the penta-EF-hand (PEF) family of calcium-binding proteins. This interaction, confirmed through yeast two-hybrid and glutathione S-transferase pull-down assays, suggests a potential for heterodimerization to regulate and fine-tune calcium-mediated cellular processes.

Recent findings have also identified L-plastin, an actin-bundling protein, as a this compound-binding partner, hinting at a role for this compound in regulating the adherence and migration of neutrophils. Furthermore, studies have revealed interactions with SRI and LCP1, implicating this compound in molecular pathways related to cell adhesion and cytoskeletal dynamics medchemexpress.com.

A significant recent discovery is the interaction of this compound with Toll-like receptor 9 (TLR9) nih.gov. This interaction is crucial for TLR9-mediated downstream signaling, indicating a role for this compound in the innate immune response to viral infections nih.gov. Additionally, prohibitin-2 (PHB2) has been identified as a functional receptor for this compound on adipocytes, mediating its effects on metabolic inflammation nih.gov.

Integrative proteomic profiling has also suggested that this compound may be a substrate for transglutaminase 2 (TG2), an enzyme involved in protein cross-linking. This analysis identified a strong interaction between this compound and TG2, alongside other proteins such as fibronectin and annexin A1 nih.gov. These findings open up new avenues for exploring the post-translational modification of this compound and its functional consequences.

Future research should focus on a comprehensive mapping of the this compound interactome in different cellular contexts and activation states. This will be crucial for a complete understanding of its biological functions and its involvement in disease.

Table 1: Known and Potential Molecular Interactors of this compound

Interacting ProteinMethod of IdentificationPotential Functional Implication
SorcinYeast two-hybrid, GST pull-down, Co-immunoprecipitationRegulation of calcium-mediated processes through heterodimerization
L-plastinNot specified in provided contextRegulation of neutrophil adherence and migration
SRINot specified in provided contextInvolvement in cell adhesion and cytoskeletal dynamics medchemexpress.com
LCP1Not specified in provided contextInvolvement in cell adhesion and cytoskeletal dynamics medchemexpress.com
Toll-like receptor 9 (TLR9)Yeast two-hybrid, Overexpression systemModulation of innate immune signaling nih.gov
Prohibitin-2 (PHB2)Not specified in provided contextMediation of metabolic inflammation in adipocytes nih.gov
Transglutaminase 2 (TG2)Protein arrayPotential for post-translational modification and cross-linking nih.gov
FibronectinProtein arrayStrong interaction, potential role in cell adhesion nih.gov
Annexin A1Protein arrayStrong interaction, potential role in inflammatory processes nih.gov

Mechanistic Elucidation of this compound's Role in Cellular Pathology

Emerging evidence strongly implicates this compound in the pathogenesis of several diseases, particularly those with an inflammatory component. However, the precise molecular mechanisms by which this compound contributes to these pathologies are still being unraveled.

A key area of investigation is the role of this compound in modulating inflammatory signaling pathways. The interaction of this compound with TLR9 positively regulates the production of type I interferons and other cytokines and chemokines. This occurs through the nuclear localization of interferon regulatory factor 7 (IRF7) and the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways nih.gov. These findings highlight this compound as a critical component in the innate immune response.

Furthermore, this compound's interaction with PHB2 on adipocytes has been shown to activate the PAK1-NF-κB signaling pathway nih.gov. This activation provokes an inflammatory response in adipocytes, contributing to obesity-induced insulin (B600854) resistance and metabolic inflammation nih.gov. This positions this compound as a key link between the immune system and metabolic disease.

In the context of neutrophil function, this compound has been demonstrated to play a role in cell adhesion. Studies using this compound-deficient neutrophils have shown a significant decrease in their adhesion to fibronectin nih.gov. This impairment is associated with a reduction in the formation of focal adhesion complexes and cell spreading, suggesting a specific role for this compound in integrin-mediated adhesion processes nih.gov. While this compound's role in neutrophil degranulation and granule-membrane fusion has been suggested, its precise mechanistic involvement requires further clarification wikipedia.org.

An intriguing area for future research is the potential involvement of this compound in the formation of neutrophil extracellular traps (NETs). NETosis is a distinct form of neutrophil cell death that releases a web of DNA, histones, and granular proteins to trap and kill pathogens. Given this compound's localization to granules and its role in neutrophil activation, it is plausible that it could be a component of NETs or be involved in their formation. However, direct evidence for this is currently lacking and warrants investigation.

Translational Research Implications within Preclinical Models

The development of preclinical models, particularly this compound-deficient mice, has been instrumental in uncovering the in vivo functions of this compound and its potential as a therapeutic target. These models have provided valuable insights into the translational implications of targeting this compound in various diseases.

One of the most significant findings from preclinical studies is the role of this compound in skeletal aging. Research has shown that during aging, pro-inflammatory immune cells, including macrophages and neutrophils, accumulate in the bone marrow and secrete abundant this compound nih.gov. The injection of recombinant this compound into young mice was sufficient to induce premature skeletal aging, while the genetic deletion of this compound in neutrophils and macrophages delayed this process nih.govresearchgate.net. Mechanistically, this compound binds to the plexin-b2 receptor, repressing osteogenesis and promoting adipogenesis of bone marrow mesenchymal stromal cells nih.govresearchgate.net. This discovery has led to the development of a this compound-neutralizing antibody, which, when administered to older mice, improved their bone health, suggesting a promising therapeutic strategy for age-related osteoporosis nih.govresearchgate.net.

In the context of metabolic disease, preclinical models have demonstrated that myeloid-derived this compound contributes to obesity-induced insulin resistance and metabolic inflammation nih.gov. Genetic deletion of this compound in myeloid cells attenuated metabolic dysfunction in obese mice, whereas administration of recombinant this compound exacerbated these conditions nih.gov. Importantly, a this compound-neutralizing antibody was shown to improve adipose tissue inflammation and insulin sensitivity in obese mice, further highlighting the therapeutic potential of targeting this compound in metabolic disorders nih.gov.

Preclinical studies have also shed light on this compound's role in the systemic inflammatory response. This compound-deficient mice exhibit partial resistance to lipopolysaccharide (LPS)-induced endotoxic shock nih.gov. This suggests that this compound contributes to the mobilization of the destructive potential of leukocytes under certain inflammatory conditions and that its inhibition could be beneficial in sepsis and other systemic inflammatory syndromes nih.gov.

Future translational research should focus on further validating these findings in more diverse and complex preclinical models of chronic inflammatory and age-related diseases. The development and refinement of this compound-targeted therapies, including neutralizing antibodies and small molecule inhibitors, will be a critical next step in translating these promising preclinical findings into clinical applications.

Table 2: Summary of Preclinical Models and Translational Implications for this compound

Preclinical ModelKey FindingsTranslational Implication
This compound-deficient miceDelayed skeletal aging nih.govresearchgate.netTargeting this compound for the treatment of age-related osteoporosis.
Mice with myeloid-specific this compound deletionAttenuated obesity-induced insulin resistance and metabolic inflammation nih.govTargeting this compound for the treatment of metabolic diseases.
This compound-deficient micePartial resistance to LPS-induced endotoxic shock nih.govTargeting this compound as a potential therapy for sepsis and systemic inflammation.
Young mice injected with recombinant this compoundInduced premature skeletal aging nih.govConfirms the pathological role of elevated this compound in aging.
Obese mice treated with this compound-neutralizing antibodyImproved adipose tissue inflammation and insulin sensitivity nih.govValidates the therapeutic potential of anti-grancalcin antibodies in metabolic disorders.
Older mice treated with this compound-neutralizing antibodyImproved bone health nih.govresearchgate.netDemonstrates the efficacy of a this compound-targeted therapy in an aging model.

Q & A

Q. What is the structural basis of grancalcin’s calcium-binding activity, and how can this inform experimental design?

this compound is a penta-EF-hand calcium-binding protein that forms homodimers via its fifth EF-hand motif. Structural studies reveal that EF-hands 1 and 3 bind Ca²⁺, inducing conformational changes that expose hydrophobic patches, facilitating membrane association . For experimental validation:

  • Methodology : Use X-ray crystallography (e.g., PDB ID 1K94) to resolve Ca²⁺-bound and apo states. Recombinant this compound can be expressed in E. coli with GST tags and purified via affinity chromatography .
  • Key Data : The protein’s molecular weight is ~24 kDa (monomer) but migrates at 28 kDa on SDS-PAGE due to hydrophobicity . Calcium binding shifts its elution profile in gel filtration, indicating dimerization .

Q. How does this compound regulate neutrophil degranulation, and what experimental approaches can elucidate this mechanism?

this compound localizes to neutrophil cytosol but translocates to granules and membranes in the presence of Ca²⁺ and Mg²⁺, suggesting a role in granule-membrane fusion. Key methods include:

  • Subcellular Fractionation : Separate cytosolic, granular, and membrane fractions under varying Ca²⁺/Mg²⁺ conditions .
  • Functional Assays : Use in vitro liposome-binding assays to study Ca²⁺-dependent membrane interactions . Validate with antibodies (e.g., 1:1000–1:6000 dilution for WB) .

Q. What are the best practices for detecting this compound in cellular models?

  • Antibody Validation : Use polyclonal antibodies (e.g., 15787-1-AP) validated in WB and ELISA for human, mouse, and rat samples. Optimal dilution ranges: 1:1000–1:6000 (WB) .
  • Cell Models : Prioritize neutrophils, macrophages, or transfected HEK293 cells expressing recombinant this compound .

Advanced Research Questions

Q. How does this compound contribute to age-related bone loss, and what models are suitable for mechanistic studies?

Senescent immune cells (e.g., macrophages) secrete this compound, which binds Plexin-B2 receptors on osteoblasts, inhibiting bone formation and promoting adipogenesis .

  • Methodology :
  • Use aged mice or Gca knockout models to study bone density (micro-CT) and serum this compound levels (ELISA).
  • Administer recombinant this compound (24 kDa, His-tagged) to young mice to mimic aging phenotypes .
    • Therapeutic Testing : Develop neutralizing antibodies (e.g., 10 μg/kg in mice) and assess bone marrow stromal cell differentiation .

Q. How can molecular dynamics (MD) simulations resolve discrepancies in this compound’s structural dynamics?

MD simulations (e.g., 100 ns runs in GROMACS) reveal stable α-helical domains (Class 1) and conformational flexibility in Ca²⁺-free states .

  • Key Parameters : RMSD (<2.5 Å), radius of gyration (Rg), and RMSF to identify flexible regions (e.g., EF-hand loops) .
  • Contradictions : Crystallography shows rigid dimer interfaces, while MD suggests dynamic N-terminal helices. Address by integrating cryo-EM data .

Q. What explains conflicting data on this compound’s interaction with L-plastin?

L-plastin binds this compound in Ca²⁺-dependent assays, but structural mapping remains unresolved .

  • Methodology :
  • Use surface plasmon resonance (SPR) to quantify binding affinity (Kd) under varying Ca²⁺ concentrations.
  • Employ truncation mutants (e.g., ΔEF1–3) to identify interaction domains .

Key Methodological Recommendations

  • For Structural Studies : Prioritize crystallization in low-Ca²⁺ conditions to avoid precipitation .
  • For Functional Assays : Use Ca²⁺ chelators (e.g., EGTA) to validate specificity in membrane-binding experiments .
  • For In Vivo Models : Combine conditional Gca knockouts (e.g., LysM-Cre) with aging studies to isolate immune cell contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.